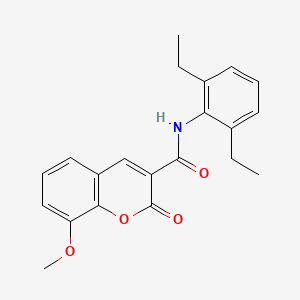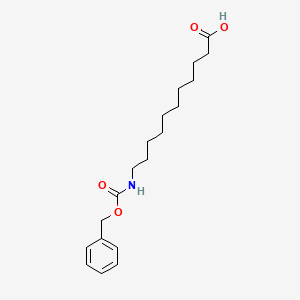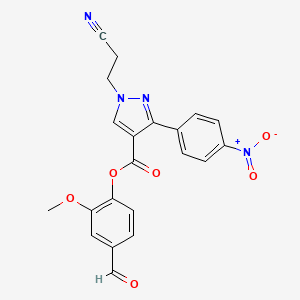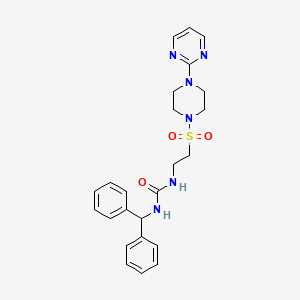
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one, also known as DMACM, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of coumarin derivatives and has been extensively studied for its potential therapeutic applications.
科学的研究の応用
Synthesis and Biological Activity
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-8-methoxy-2H-chromen-2-one has been utilized as a versatile precursor in the synthesis of various heterocyclic compounds with potential biological activities. The structure of these newly synthesized compounds has been confirmed through various spectroscopic methods, and they have been evaluated for their anti-microbial activities, showing high effectiveness against a range of microbial strains (Azab, Break, & El-Zahrani, 2016).
Antibacterial Investigations
Further research has explored the synthesis of new hydroxy ethers and heterocyclic coumarin derivatives through reactions involving oligoethylene glycol diglycidyl ethers. This work also highlighted the antibacterial activity of the products, finding a dependence on the chemical structure of the compounds for their effectiveness (Hamdi, Saoud, Romerosa, & Hassen, 2008).
Chemosensor Development
One significant application of derivatives of this compound is in the development of chemosensors. A study presented a chalcone-based chemical sensor for the selective and sensitive detection of Cd2+. This sensor exhibited distinct changes in color and fluorescence upon binding to Cd2+, showcasing its potential in environmental monitoring and analytical chemistry (Dr. Shaily, Kumar, & Ahmed, 2017).
Anticancer Research
The compound has also been investigated for its role in inducing apoptosis in cancer cells. A study identified derivatives as potent apoptosis inducers, capable of causing nuclear fragmentation and arresting cells at the G2/M stage in various human cell lines. This suggests the potential for these compounds to be developed into anticancer agents (Kemnitzer et al., 2004).
Non-linear Optical (NLO) Materials
Another application is in the field of materials science, where derivatives of the compound have been characterized for their suitability as non-linear optical (NLO) materials. Theoretical and experimental studies have identified properties conducive to NLO applications, indicating potential use in optical devices and photonics (Singh, Rawat, & Sahu, 2014).
特性
IUPAC Name |
3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-22(2)16-10-7-14(8-11-16)9-12-18(23)17-13-15-5-4-6-19(25-3)20(15)26-21(17)24/h4-13H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQINKRQPZVYNM-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)
![3-[(3-Fluorobenzyl)sulfanyl]-6-(3-pyridyl)pyridazine](/img/structure/B2888178.png)


![N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2888184.png)
![3-(2-fluorophenyl)-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2888185.png)

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)
![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)


![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2888194.png)